molecular formula C12H10ClNO B3055685 4-Chloro-2-phenoxyaniline CAS No. 6628-13-3

4-Chloro-2-phenoxyaniline

Cat. No.: B3055685
CAS No.: 6628-13-3
M. Wt: 219.66 g/mol
InChI Key: IGCFDKPYOYTIRB-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Phenoxyanilines in Chemical Science

Halogenated phenoxyanilines represent a class of aromatic compounds that hold considerable importance in various fields of chemical science. The phenoxyaniline (B8288346) core structure, which consists of two aromatic rings linked by an ether oxygen atom, serves as a versatile scaffold for synthesizing a range of molecules. iucr.org The introduction of halogen atoms, such as chlorine, into this structure is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule, including its potency, lipophilicity, and metabolic profile. nsf.gov

These compounds are recognized as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. cymitquimica.comontosight.ai For instance, phenoxyaniline derivatives are precursors for drugs such as the anti-inflammatory Nimesulide and the antipsychotics Ampxipine and Loxapine. iucr.org In agrochemical research, some biphenyl (B1667301) ether derivatives have applications as herbicides. iucr.org Furthermore, halogenated phenoxyanilines have been synthesized and studied as model ligands to investigate structure-activity relationships and interactions with enzymes, such as cytochrome P450. The ability of their amino group to form Schiff bases makes them useful in coordination chemistry and for the development of new materials. iucr.org

Overview of Scholarly Investigations into 4-Chloro-2-phenoxyaniline

This compound, a specific member of the halogenated phenoxyaniline family, is a useful chemical building block in various research applications. georganics.sk Its molecular structure, featuring a chlorine atom at the C4 position and a phenoxy group at the C2 position of the aniline (B41778) ring, makes it a target of interest for specialized synthesis. nih.gov

Scholarly work on this compound often focuses on its utility in organic synthesis and coordination chemistry. A significant area of investigation involves its use as a precursor for Schiff base ligands. researchgate.net Through condensation reactions with aldehydes, such as 5-chlorosalicyldehyde, this compound is transformed into ligands that can chelate with metal ions. researchgate.net Researchers have successfully synthesized and characterized complexes of these ligands with transition metals like zinc(II) and cadmium(II). researchgate.netbohrium.com These studies analyze the resulting complexes' crystal structures, spectroscopic properties, and stability, often employing techniques like X-ray diffraction, NMR spectroscopy, and elemental analysis. researchgate.netbohrium.com Investigations have also explored the interaction of these metal complexes with biological macromolecules like DNA. researchgate.net

Table 1: Physicochemical Properties of this compound Below is an interactive table detailing some of the key computed properties of this compound.

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 6628-13-3 nih.gov
Molecular Formula C₁₂H₁₀ClNO nih.gov
Molecular Weight 219.66 g/mol nih.gov
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N nih.gov
InChI Key IGCFDKPYOYTIRB-UHFFFAOYSA-N nih.gov

Academic Research Directions and Challenges

Current and future academic research on this compound and its derivatives is multifaceted. A primary direction is the continued design and synthesis of novel metal complexes with specific functionalities. tandfonline.com By modifying the ligand structure or the central metal ion, researchers aim to tune the physicochemical properties of the complexes, such as their fluorescence, for potential applications in materials science. bohrium.com

Another significant research avenue is the exploration of these compounds as building blocks for potent and selective biological agents. For example, quinoline (B57606) derivatives synthesized from related chloro-phenoxy precursors have been investigated as potential HIV-1 reverse transcriptase inhibitors. nih.gov A key challenge in this area is controlling the regioselectivity during synthesis, as the formation of isomeric byproducts can complicate reaction outcomes and purification processes. nih.gov

Furthermore, computational chemistry plays an increasingly vital role. The use of methods like Density Functional Theory (DFT) and molecular docking allows for the prediction of the electronic structures, stability, and potential interactions of these molecules with biological targets. researchgate.nettandfonline.com These in silico studies help to rationalize experimental findings and guide the design of new compounds with desired properties, tackling challenges in synthesizing molecules for applications in fields like medicinal chemistry. researchgate.nettandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCFDKPYOYTIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289206
Record name 4-chloro-2-phenoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-13-3
Record name 6628-13-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2-phenoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 2 Phenoxyaniline and Analogous Structures

Established Synthetic Pathways

Traditional methods for constructing the phenoxyaniline (B8288346) scaffold rely on fundamental organic reactions that have been optimized over time. These include nucleophilic aromatic substitution, condensation, and direct halogenation.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl ether bond in phenoxyaniline structures. This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism is generally a two-step addition-elimination process.

The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. For the reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex through resonance. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.

One potential route to 4-Chloro-2-phenoxyaniline via SNAr could involve the reaction of a phenoxide nucleophile with a dichlorinated nitrobenzene (B124822) derivative, followed by reduction of the nitro group. For instance, reacting 2,4-dichloronitrobenzene (B57281) with phenol (B47542) under basic conditions would yield 4-chloro-2-phenoxynitrobenzene. The nitro group at the para position to one chlorine and ortho to the other activates the ring for nucleophilic attack. Subsequent reduction of the nitro group would then yield the final this compound product.

Table 1: Key Factors in SNAr Reactions for Phenoxyaniline Synthesis

FactorDescriptionImpact on Reaction
Aromatic SubstrateMust contain a good leaving group (e.g., Cl, F) and be activated by electron-withdrawing groups (e.g., NO2, CN).EWGs at ortho/para positions stabilize the Meisenheimer complex, increasing the reaction rate.
NucleophileA strong nucleophile is required, such as a phenoxide or an amine.The strength of the nucleophile directly influences the rate of the initial addition step.
Leaving GroupHalides are common leaving groups. In SNAr, fluoride (B91410) is often the best leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.

Condensation Reactions in the Formation of Phenoxyanilines

Condensation reactions are processes where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. These reactions are fundamental in organic synthesis for forming C-O and C-N bonds, which are the key linkages in the this compound structure. The synthesis of the diaryl ether or diaryl amine core of phenoxyanilines can be achieved through condensation pathways, often under acidic or basic catalysis.

For example, the formation of the ether linkage could be accomplished through a condensation reaction between a substituted aminophenol and an activated aryl halide. Specifically, 2-amino-5-chlorophenol (B1209517) could potentially react with an activated benzene (B151609) derivative. However, a more common approach involves the Ullmann condensation (or Ullmann ether synthesis), which is a copper-catalyzed reaction between a phenol and an aryl halide. While technically a cross-coupling reaction, it is often referred to as a condensation. This method is particularly useful for forming diaryl ether bonds when SNAr conditions are not favorable.

Table 2: Comparison of Condensation-Type Reactions for Phenoxyaniline Synthesis

Reaction TypeDescriptionTypical Conditions
Direct DehydrationReaction between a phenol and an aniline (B41778) with removal of water. Generally difficult and requires harsh conditions.High temperatures, strong acid catalysts.
Ullmann CondensationA copper-catalyzed reaction between a phenol and an aryl halide to form a diaryl ether.Copper catalyst (e.g., CuI, CuO), high temperatures, polar aprotic solvents (e.g., DMF, pyridine).

Direct Halogenation Strategies

A direct halogenation strategy involves introducing the chlorine atom onto a pre-formed 2-phenoxyaniline (B124666) scaffold. The amino and phenoxy groups are both ortho-, para-directing for electrophilic aromatic substitution. In 2-phenoxyaniline, the para position relative to the powerful activating amino group is already occupied by the phenoxy group. The position para to the phenoxy group is occupied by the amino group. Therefore, electrophilic attack is directed to the positions ortho and para to the amino group.

Direct chlorination of 2-phenoxyaniline would likely lead to a mixture of products, with chlorination occurring at the positions most activated by the amino group. The desired 4-chloro isomer would be one of the potential products. Controlling the regioselectivity of this reaction can be challenging. Methods to achieve selective halogenation often involve the use of specific chlorinating agents and careful control of reaction conditions. For instance, using a less reactive chlorinating agent or employing a directing group strategy could favor the formation of the desired 4-chloro isomer. A patent for a related compound, 2,6-dichloro-4-nitroaniline, describes a method of direct chlorination using chlorine gas in the presence of hydrogen peroxide and hydrochloric acid, suggesting that such direct methods are industrially viable. More advanced methods for achieving site-specific halogenation, such as palladium-catalyzed meta-C–H chlorination of anilines, have also been developed, highlighting the ongoing research into selective halogenation techniques.

Catalysis in Phenoxyaniline Synthesis

Modern synthetic chemistry increasingly relies on metal catalysts to achieve transformations that are difficult or inefficient using classical methods. Palladium and gold catalysts have emerged as powerful tools for the synthesis of complex aromatic molecules like this compound.

Palladium-Catalyzed Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a key example, enabling the formation of C-N bonds between aryl halides and amines. This reaction is highly versatile and has largely replaced harsher traditional methods.

The mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.

Similarly, palladium catalysts are used for the formation of diaryl ethers (C-O bond formation), which provides an alternative to the copper-catalyzed Ullmann reaction, often with milder conditions and broader substrate scope.

The synthesis of this compound can be envisioned using two sequential palladium-catalyzed coupling reactions. For example, 1-bromo-4-chloro-2-nitrobenzene could first undergo a palladium-catalyzed etherification with phenol, followed by reduction of the nitro group and a subsequent Buchwald-Hartwig amination with an appropriate amine. Alternatively, a double coupling reaction on a di-halogenated benzene could be employed.

Table 3: Overview of Palladium-Catalyzed Arylation

Iron-Based Catalytic Systems for Allied Structures

The reduction of nitroarenes is a fundamental step in the synthesis of anilines. While traditional non-catalytic methods like the Béchamp reduction generate significant waste, modern approaches have shifted towards catalysis. sci-hub.stnih.gov Iron, being earth-abundant and inexpensive, has emerged as a sustainable alternative to noble metal catalysts. nih.gov

Iron-based catalytic systems are effective for the selective reduction of nitroarenes to their corresponding anilines, tolerating a wide array of functional groups. sci-hub.st One such system employs a combination of an iron(II) bromide (FeBr₂) catalyst with triphenylphosphine (B44618) (Ph₃P) as a ligand, using organosilanes as the reducing agent. sci-hub.st This method demonstrates high chemoselectivity, successfully reducing nitro groups without affecting other sensitive functionalities like carbonyls, nitriles, or carbon-carbon double bonds. sci-hub.st

Further research has led to the development of other innovative iron-based systems. A well-defined iron catalyst has been utilized with formic acid as the reducing agent in a rare example of a base-free transfer hydrogenation, converting various nitroarenes to anilines in good to excellent yields under mild conditions. organic-chemistry.org Additionally, visible-light-induced iron catalysis, using N-ethylmorpholine (NEM) as a reductant, provides an efficient, photosensitizer-free method for this transformation. rsc.org This process is believed to proceed through a ligand-to-metal charge transfer mechanism. rsc.org These advancements highlight the versatility of iron catalysts in producing functionalized anilines, which are crucial intermediates for compounds like this compound.

Table 1: Examples of Iron-Based Catalytic Systems for Nitroarene Reduction

Catalyst System Reducing Agent Key Features
FeBr₂–Ph₃P Organosilanes Inexpensive; high chemoselectivity; tolerates various functional groups. sci-hub.st
Defined Iron Complex Formic Acid Base-free transfer hydrogenation; mild reaction conditions. organic-chemistry.org
Iron(III) Chloride (FeCl₃) N-Ethylmorpholine (NEM) Visible-light induced; photosensitizer-free. rsc.org
[Fe(salen)₂]-μ-oxo Pinacol borane (B79455) (HBpin) Bench-stable precatalyst; proceeds at room temperature. researchgate.net

Catalytic Hydrogenation Techniques in Nitro Reduction

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to anilines, valued for its high yields and the production of water as the sole byproduct. nih.gov This technique is critical in the industrial production of anilines for pharmaceuticals, dyes, and polyurethanes. nih.gov

The most common heterogeneous catalysts for this transformation are palladium on carbon (Pd/C) and Raney nickel. nih.govcommonorganicchemistry.com

Palladium on Carbon (Pd/C): Often the catalyst of choice, Pd/C effectively reduces both aromatic and aliphatic nitro groups under a hydrogen atmosphere. commonorganicchemistry.com However, its broad reactivity can sometimes lead to the reduction of other functional groups within the molecule. commonorganicchemistry.com

Raney Nickel: This catalyst is a suitable alternative, particularly for substrates containing aromatic halides (Cl, Br, I), where the risk of dehalogenation is a concern with Pd/C. commonorganicchemistry.com

The reaction pathway for catalytic hydrogenation can proceed through two main routes: a direct pathway involving the formation of nitrosoarene and hydroxylamine (B1172632) intermediates, or a condensation pathway where these intermediates form an azoxy compound that is subsequently reduced. nih.govrsc.org A significant risk in these reactions is the potential accumulation of unstable hydroxylamine intermediates, which can decompose exothermically, posing a safety hazard, especially during scale-up. mt.com

Beyond the standard catalysts, research continues to explore alternatives to improve chemoselectivity and reduce cost. nih.gov For instance, Adams' catalyst (platinum dioxide) has been shown to be effective in solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving the desired transformation efficiently and safely.

Table 2: Common Catalysts for Hydrogenation of Nitroarenes

Catalyst Typical Reducing Agent Notes
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Highly effective for aromatic and aliphatic nitro groups; may reduce other functionalities. commonorganicchemistry.com
Raney Nickel Hydrogen Gas (H₂) Preferred for substrates with aromatic halogens to avoid dehalogenation. commonorganicchemistry.com
Platinum Dioxide (Adams' Catalyst) Hydrogen Gas (H₂) Effective in alternative solvents like PEG. organic-chemistry.org
Iron (Fe) Acid (e.g., Acetic Acid) Mild method that can be selective in the presence of other reducible groups. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) Acid Provides a mild reduction, preserving other sensitive groups. commonorganicchemistry.com

Green Chemistry Approaches to Phenoxyaniline Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of complex molecules like phenoxyanilines. ijsr.netnih.gov Key areas of focus include the development of catalyst-free reactions and the use of environmentally benign solvents.

A central goal in green chemistry is to perform reactions without the need for catalysts, particularly those based on toxic or expensive metals. nih.gov Such catalyst-free protocols reduce production costs, simplify purification, and minimize environmental contamination. nih.gov While many methods for forming the diaryl ether bond in phenoxyanilines rely on metal catalysis, research into catalyst-free alternatives is an active area.

For related transformations, catalyst-free protocols have been successfully developed. For example, the sulfonylation of phenoxazine (B87303) with sulfonyl hydrazides has been achieved efficiently in an aqueous medium without any catalyst. nih.govresearchgate.net The success of such methods demonstrates that under the right conditions, including the choice of solvent and temperature, challenging bond formations can proceed without catalytic assistance. Applying this principle to phenoxyaniline synthesis would likely involve a nucleophilic aromatic substitution (SNAᵣ) reaction, where an activated aryl halide reacts with a phenoxide. Achieving this without a catalyst often requires harsh conditions, but the development of innovative, milder protocols remains a significant objective in sustainable synthesis.

Solvents account for a large portion of the waste generated in chemical synthesis, making the replacement of hazardous organic solvents a primary target for green chemistry. ijsr.netresearchgate.net Traditional solvents like chloroform, benzene, and dichloromethane (B109758) are often volatile, toxic, and flammable. ijsr.net The search for safer, more sustainable alternatives has identified several promising candidates.

Water: As a solvent, water is non-toxic, non-flammable, abundant, and inexpensive, making it an ideal medium for many reactions. ijsr.netnih.govijsr.in Organic reactions conducted "on water" (for insoluble reactants) can exhibit significant rate enhancements. ijsr.in

Ionic Liquids: These are salts that are liquid at low temperatures and are valued for their low volatility. They can serve as recyclable alternatives to traditional organic solvents. ijsr.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable solvent that allows for easy product separation by simple depressurization. ijsr.net

Bio-Based Solvents: Solvents derived from renewable feedstocks, such as bio-based ethanol (B145695), offer a more sustainable option compared to their petroleum-based counterparts. They align with the green chemistry principle of using renewable resources.

Synthesis of Intermediates and Derivatives

The functionalization of the aniline group in this compound opens pathways to a wide range of derivatives. A key transformation is the conversion of the primary amine to an aryl hydrazine, a versatile intermediate for synthesizing nitrogen-containing heterocycles. nih.gov

The synthesis of aryl hydrazines from aryl amines is a well-established, two-step process.

Diazotization: The primary aryl amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–10 °C). libretexts.orggoogle.com This reaction converts the amine into a highly reactive aryl diazonium salt. libretexts.org

Reduction: The resulting diazonium salt is then reduced to the corresponding aryl hydrazine. libretexts.org This reduction must be performed carefully to avoid further reduction of the hydrazine. Several mild reducing agents are commonly employed for this purpose.

The traditional and most common reducing agents include alkali metal sulfites (e.g., sodium sulfite) and tin(II) chloride (stannous chloride) in an acidic medium. thieme-connect.de Zinc dust can also be used. libretexts.orgthieme-connect.de These methods are effective but can generate significant waste. nih.gov Newer protocols have been developed to address these limitations, such as the use of triphenylphosphine as the reductant. google.com The choice of reducing agent depends on the substrate and the desired reaction conditions.

Table 3: Common Reducing Agents for Converting Aryl Diazonium Salts to Aryl Hydrazines

Reducing Agent Typical Conditions Notes
Tin(II) Chloride (SnCl₂) Concentrated HCl A widely used and effective method. libretexts.orgthieme-connect.de
Sodium Sulfite (Na₂SO₃) Aqueous solution Common reagent for the reduction of diazonium salts. thieme-connect.de
Zinc (Zn) Dust Acidic or neutral solution An alternative metal-based reducing agent. libretexts.orgthieme-connect.de
Triphenylphosphine (PPh₃) Methanol/Water A non-metallic alternative reagent system. google.com

Preparation of Halogenated Nitrophenoxyaniline Precursors

The synthesis of halogenated nitrophenoxyaniline precursors, which are essential intermediates for obtaining compounds like this compound, primarily relies on the formation of a diaryl ether linkage. The key strategies employed for this purpose are nucleophilic aromatic substitution (SNAr) and Ullmann condensation reactions. These methods allow for the coupling of a substituted phenol with a halogenated nitroaromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a significant pathway for synthesizing these precursors. wikipedia.org The reaction involves the attack of a nucleophile, such as a phenoxide, on an aromatic ring that is activated by electron-withdrawing groups, typically a nitro group positioned ortho or para to a leaving group (like a halogen). wikipedia.orgyoutube.com The presence of the nitro group makes the aromatic ring electrophilic and susceptible to nucleophilic attack, proceeding through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

A common approach involves the reaction of a dihalogenated nitrobenzene with a phenol in the presence of a base. For instance, the synthesis of 4-chloro-2-nitrophenol, a related precursor, can be achieved through the hydrolysis of 2,5-dichloronitrobenzene with sodium hydroxide (B78521), where the hydroxyl group displaces one of the chlorine atoms. google.comsciencemadness.org This principle can be extended by using a phenoxide instead of a hydroxide to form the desired diaryl ether bond. The reactivity of the leaving group is a crucial factor, with fluoride being a better leaving group than chloride in many SNAr reactions. tib.eu

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming carbon-oxygen bonds, specifically for synthesizing diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves coupling an aryl halide with a phenol at elevated temperatures. wikipedia.orgwikipedia.org Traditional Ullmann reactions required harsh conditions and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced soluble copper catalysts and ligands that allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com

The reaction mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org The process is particularly effective for aryl halides that are activated by electron-withdrawing groups. wikipedia.org This makes the Ullmann condensation a suitable method for synthesizing nitrophenoxyaniline precursors by coupling a halogenated nitrobenzene with a substituted phenol.

The table below summarizes synthetic approaches for related halogenated nitrophenoxy precursors.

Precursor TypeReactant 1Reactant 2Reaction TypeKey ConditionsReference
4-Chloro-2-nitrophenol2,5-DichloronitrobenzeneSodium HydroxideSNAr (Hydrolysis)Aqueous solution, heat (reflux) google.comsciencemadness.org
p-Nitrophenyl phenyl ether4-ChloronitrobenzenePhenolUllmann Ether SynthesisPotassium hydroxide (KOH), Copper catalyst wikipedia.org
Substituted Nitrophenoxyacetic Acid4-Chloro-5-fluoro-2-nitrophenolEthyl bromoacetate (B1195939) / Sodium ethoxideNucleophilic SubstitutionAbsolute ethanol, reflux mdpi.com

Synthesis of Schiff Base Ligands from Phenoxyanilines

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are readily synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). neliti.com This reaction is a versatile and widely used method for preparing ligands for metal complexes. When using phenoxyanilines such as this compound as the primary amine, a diverse range of Schiff base ligands can be accessed.

The general synthetic procedure involves mixing equimolar amounts of the phenoxyaniline derivative and the selected aldehyde or ketone in a suitable solvent, most commonly ethanol. nih.govunn.edu.ng The reaction mixture is typically heated under reflux for several hours to drive the condensation, which involves the elimination of a water molecule. nih.gov In some cases, a catalytic amount of acid is added to facilitate the reaction.

The formation of the Schiff base is often evidenced by the precipitation of a solid product upon cooling the reaction mixture. google.com The product can then be isolated by filtration, washed, and purified by recrystallization. A patent describing the synthesis of 4-chloro-N-(2-nitrobenzylidene)aniline from 4-chloroaniline (B138754) and 2-nitrobenzaldehyde (B1664092) reports an 87% yield after stirring the reactants in absolute ethanol at room temperature for two hours, followed by cooling and filtration. google.com

Confirmation of the Schiff base structure is routinely achieved through spectroscopic methods. A key piece of evidence in Fourier-transform infrared (FT-IR) spectroscopy is the appearance of a strong absorption band corresponding to the stretching vibration of the newly formed C=N bond, which typically appears in the range of 1600-1690 cm⁻¹. neliti.com In ¹H NMR spectroscopy, the formation of the azomethine group is confirmed by a characteristic singlet signal for the proton (-CH=N-) in the region of 8.0-9.0 ppm. nih.gov

The table below details examples of reaction conditions for the synthesis of Schiff bases from various anilines, which are analogous to the synthesis from phenoxyanilines.

Amine ReactantCarbonyl ReactantSolventConditionsYieldReference
4-Chloroaniline2-NitrobenzaldehydeAbsolute EthanolRoom temperature, 2 hours87% google.com
3-(4-amino)phenylimino)-5-fluoroindolin-2-oneVarious Aldehydes/KetonesEthanolReflux, 8 hoursNot specified nih.gov
2-Aminophenolo-AnisaldehydeEthanolReflux, 3 hoursNot specified unn.edu.ng
2-Aminophenol2-Hydroxy-6-methoxy-3-quinolinecarboxaldehydeEthanolRefluxNot specified neliti.com
4-FluoroanilineIsovanillinNot specified (Microwave method mentioned)Not specifiedExcellent nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

4-Chloro-2-phenoxyaniline is a valuable building block in organic chemistry, primarily because its different functional groups can undergo a variety of chemical transformations. The amino group is a key site for reactions such as diazotization, acylation, and the formation of imines, while the chloro and phenoxy groups influence the electronic properties of the aromatic ring and can be involved in or direct further substitution reactions.

Building Block for Pharmaceutical Intermediates

In the pharmaceutical industry, the synthesis of complex organic molecules is fundamental to drug discovery and development. Intermediates are the foundational components that are sequentially modified to produce the final active pharmaceutical ingredient (API) nbinno.com. This compound serves as one such critical intermediate. smolecule.com Its structure is incorporated into larger, more complex molecules that may exhibit biological activity.

The presence of both a chloro group and a phenoxy group on the aniline (B41778) ring provides a strategic advantage in medicinal chemistry. These functionalities can modulate the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. For instance, the chlorine atom can enhance metabolic stability or alter binding affinity to a biological target, a common strategy in the design of chlorinated pharmaceuticals nih.gov. The phenoxy group can provide conformational flexibility and influence solubility and cell permeability.

Research has shown that derivatives of this compound are explored for their potential biological activities, including antimicrobial properties. smolecule.com The core structure is used as a scaffold to synthesize new chemical entities that are then screened for therapeutic potential. For example, it can be a precursor in the synthesis of various heterocyclic compounds, which are a major class of compounds in medicinal chemistry.

Role of Functional Groups in Pharmaceutical Synthesis Description
Amino Group (-NH2) Primary site for forming amides, imines (Schiff bases), or for diazotization reactions to introduce other functionalities.
Chloro Group (-Cl) Influences the electronic nature of the molecule, enhances lipophilicity, and can act as a blocking group or be replaced in nucleophilic substitution reactions.
Phenoxy Group (-OPh) Adds bulk and conformational options to the molecule, potentially improving interaction with biological targets. Can also be modified to alter solubility and other physical properties.

Precursor for Agrochemical Syntheses

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the synthesis of pesticides, including herbicides, fungicides, and insecticides. smolecule.com The structural motifs present in this compound are found in several classes of agrochemicals. For instance, phenoxy-type structures are characteristic of certain herbicides like (4-chloro-2-methylphenoxy)acetic acid (MCPA). nih.gov

The synthesis of novel agrochemicals often involves the combination of different "toxophores"—the parts of the molecule responsible for its pesticidal activity. By using this compound as a starting material, chemists can introduce the chloro-phenoxy-aniline moiety into a new potential agrochemical, leveraging the known activities associated with these groups. The development of synthetic agrochemicals is crucial for modern agriculture, and intermediates like this compound are essential components in the production pipeline. nih.gov

Role in Dye and Pigment Production

The aniline component of this compound makes it a prime candidate for use in the synthesis of azo dyes and pigments. smolecule.com Azo compounds, which contain the characteristic -N=N- functional group, are the largest and most important group of synthetic colorants. nih.govplantarchives.org The synthesis of these dyes typically begins with the diazotization of a primary aromatic amine, such as this compound.

In this process, the amino group (-NH2) is converted into a diazonium salt (-N2+) using nitrous acid. This highly reactive diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative. researchgate.netnbinno.com This "coupling reaction" forms the stable azo linkage and creates the final dye molecule.

The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazo component (derived from this compound) and the coupling component. The chloro and phenoxy substituents on the aniline ring can influence the color, lightfastness, and solubility of the final dye. nbinno.com For example, phenoxyaniline (B8288346) derivatives are known to be used in the synthesis of disperse dyes for coloring hydrophobic fibers like polyester. ftstjournal.com

Design and Synthesis of Novel Derivatives with Tailored Properties

The functional groups on this compound allow for its use in the creation of more complex derivatives with specific, tailored properties for advanced applications.

Preparation of Schiff Bases for Metal Complexation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nanobioletters.comresearchgate.net this compound, with its primary amino group, readily reacts with various carbonyl compounds to form a wide range of Schiff base ligands.

These Schiff base ligands are of great interest in coordination chemistry because the imine nitrogen atom has a lone pair of electrons that can be donated to a metal ion, forming a coordination complex. nanobioletters.comnih.gov Schiff bases derived from substituted anilines are particularly effective as chelating agents, meaning they can bind to a central metal ion at multiple points, forming stable complexes. mdpi.com

The general synthesis of a Schiff base from this compound is depicted below:

Step 1: Condensation Reaction: this compound is reacted with an aldehyde (e.g., salicylaldehyde) or a ketone, typically in an alcohol solvent with gentle heating.

Step 2: Formation of Schiff Base Ligand: The reaction yields the Schiff base ligand, characterized by the newly formed imine bond.

Step 3: Metal Complexation: The synthesized Schiff base ligand is then reacted with a metal salt (e.g., salts of Copper(II), Nickel(II), Cobalt(II), or Zinc(II)) to form the final metal complex. researchgate.netnanobioletters.com

The resulting metal complexes often exhibit interesting properties, such as catalytic activity and enhanced biological activity compared to the free ligands, making them valuable in various fields. mdpi.commdpi.com

Metal Ion Potential Geometry of Complex Potential Applications of Complex
Copper (II)Square Planar, Tetrahedral, OctahedralCatalysis, Antimicrobial agents
Nickel (II)Square Planar, OctahedralCatalysis, Materials science
Cobalt (II)Tetrahedral, OctahedralCatalysis, Biological mimics
Zinc (II)TetrahedralFluorescence, Antimicrobial agents

Fabrication of Hybrid Organic Compounds for Materials Research

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at a molecular level. nih.govnih.gov This synergy can lead to materials with enhanced characteristics, such as improved mechanical strength, thermal stability, or novel electronic properties. mdpi.com

Aniline and its derivatives can be used to create such hybrid materials. For example, aniline-substituted silanes can be used in a sol-gel process to prepare organic-inorganic hybrid coatings. sci-hub.se In this method, a compound like N-(3-(trimethoxysilyl)propyl)aniline is co-condensed with an inorganic precursor like tetraethyl orthosilicate (B98303) (TEOS). The aniline part of the molecule becomes integrated into the resulting silica (B1680970) network, imparting organic character to the inorganic material. sci-hub.se

Following this principle, derivatives of this compound could be synthesized to contain reactive groups (like a trimethoxysilyl group) that allow them to be covalently bonded into an inorganic matrix. The incorporation of the chloro-phenoxy-aniline moiety could be used to tailor the properties of the final hybrid material, for instance, by modifying its hydrophobicity, refractive index, or its interaction with other substances, making it suitable for applications like specialized coatings or functionalized surfaces.

Potential in Polymer and Conductive Material Development

The field of conductive polymers has identified substituted polyanilines as materials with tunable properties. While this compound itself has not been extensively reported as a monomer, its structural motifs—a halogenated aniline—suggest significant potential for developing novel polymers and conductive materials. The properties of analogous chlorinated polyanilines provide a basis for predicting the behavior of poly(this compound).

Research into halogenated polyaniline derivatives indicates that substituents on the aniline ring can significantly alter the final polymer's characteristics. Generally, the presence of a halogen substituent, such as chlorine, tends to make aniline polymers more soluble in common organic solvents compared to the often intractable parent polyaniline (PANI) sjpas.com. This enhanced solubility is a critical advantage for material processing and the formation of uniform films, which is essential for applications in electronics. However, this improved processability often comes at the cost of electrical conductivity sjpas.com. The electron-withdrawing nature of the chlorine atom and steric effects can disrupt the conjugation along the polymer backbone, leading to lower conductivity values. For instance, copolymers of 2-chloroaniline (B154045) have been synthesized and, when blended into nanocomposites, exhibit conductivity in the semiconducting range, typically on the order of 10⁻⁴ to 10⁻⁵ S/cm ijpbs.comstmjournals.in.

In the hypothetical poly(this compound), two key substituents would dictate its properties: the chloro group and the phenoxy group. The chloro group would likely decrease conductivity while improving solubility. The large, bulky phenoxy group at the ortho position would introduce significant steric hindrance, likely preventing planar alignment of the polymer chains. This would further decrease conductivity but could substantially enhance solubility, making the polymer suitable for solution-based processing techniques like spin coating or 3D printing researchgate.net. Such materials could find use in applications where high conductivity is less critical than processability and other properties, such as in gas sensors, electrochromic devices, and certain types of semiconductor layers ijpbs.com.

Table 1: Electrical Conductivity of Various Substituted Polyaniline Materials This table compiles data from related polymers to illustrate the influence of substituents on conductivity.

Polymer/Copolymer CompositeConductivity (S/cm)Reference
Poly(2-chloroaniline-co-2-methoxyaniline)2.57 x 10⁻⁵ ijpbs.com
Poly(2-chloroaniline-co-2-methoxyaniline)/Fe₂O₃ Nanocomposite~10⁻⁴ ijpbs.com
Poly(para-chloroaniline)Lower than PANI sjpas.com
Poly(aniline) (PANI) - Emeraldine Salt (typical)1 - 100General knowledge, context from sjpas.com

Synthesis of Quinoline (B57606) Derivatives for Structure-Based Design

Quinoline scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties nih.goveurekaselect.com. The synthesis of diversely substituted quinolines is a key objective for structure-based drug design, where specific substitution patterns are engineered to maximize interaction with biological targets. This compound is a highly valuable precursor for constructing complex quinoline derivatives, as its existing substituents can be strategically incorporated into the final molecule to modulate its physicochemical and pharmacological properties.

Several classical and modern synthetic methodologies for quinoline synthesis can effectively utilize this compound. One of the most prominent methods is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). While this compound is not an aldehyde or ketone, it can be readily converted into a suitable substrate for related cyclization reactions. The inherent substitution pattern of the aniline—with a chloro group at the C4 position and a phenoxy group at the C2 position—would directly translate to a 7-chloro-9-phenoxy-substituted quinoline core, providing a decorated scaffold for further elaboration.

Modern synthetic strategies offer more direct routes. For example, transition-metal-catalyzed C-H activation and annulation reactions can construct the quinoline ring system from anilines and various coupling partners like alkynes or ketones mdpi.com. Furthermore, the electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for producing 3-functionalized quinolines nih.gov. An N-alkynyl derivative of this compound could undergo such a cyclization to yield a polysubstituted quinoline. The presence of the chloro and phenoxy groups is not expected to impede these cyclization reactions and offers the advantage of pre-installing functional groups that are crucial for tuning the molecule's activity and selectivity nih.gov.

Structure-Reactivity Correlations in Synthetic Transformations

Influence of Halogenation on Reaction Selectivity and Efficiency

The presence of a halogen atom on an aromatic ring profoundly influences the molecule's reactivity in subsequent synthetic transformations. In this compound, the chlorine atom at the C4 position plays a dual role, affecting both the reactivity of the aromatic ring and serving as a directing group for further substitutions.

Firstly, the chlorine atom itself is relatively unreactive towards nucleophilic aromatic substitution (SNA r). The C-Cl bond in halogenoarenes is significantly stronger than in halogenoalkanes due to the partial double-bond character arising from the resonance of the halogen's lone pairs with the π-system of the benzene (B151609) ring savemyexams.com. Therefore, displacing the chloro group typically requires harsh reaction conditions, making it a stable feature of the molecular scaffold during many synthetic operations.

The primary influence of the chlorine atom is electronic. As with other halogens, it exhibits a deactivating inductive effect (-I) and a weak activating resonance effect (+R). The inductive effect dominates, withdrawing electron density from the aromatic ring and making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted aniline. This deactivation can reduce the efficiency and increase the required reaction times for transformations like nitration or further halogenation.

However, the most significant impact of the chlorine atom is on reaction selectivity. Halogens are ortho-, para-directing groups for electrophilic substitution. In this compound, the most powerful activating and directing group is the amino group at C1, which strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. Since the C2 and C4 positions are already substituted, electrophilic attack would be directed primarily to the C6 position. The chlorine at C4 reinforces this by deactivating the ring, but its directing influence is secondary to the potent amino group. A clear example of this directing interplay was demonstrated in the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of arylsulfinic acids, which resulted in substitution at the C2 position (ortho to the amine), yielding 4-chloro-2-(phenylsulfonyl)aniline rsc.org. This shows how the existing substitution pattern dictates the regiochemical outcome of derivatization with high selectivity.

Exploration of Electronic and Steric Effects in Derivatization

The derivatization of this compound is governed by a complex interplay of electronic and steric effects originating from its three distinct functional groups: the primary amine, the ortho-phenoxy group, and the para-chloro group. These factors determine the nucleophilicity of the amine, the reactivity of the aromatic ring, and the regioselectivity of reactions.

Electronic Effects:

Amino Group (-NH₂): This is a strong activating group due to its powerful resonance donation (+R effect), which significantly outweighs its inductive withdrawal (-I effect). It strongly increases the electron density of the aromatic ring, particularly at the ortho and para positions, and makes the nitrogen atom a potent nucleophile.

Phenoxy Group (-OPh): This group has a dual electronic nature. The oxygen atom is inductively withdrawing (-I), but it is also capable of electron donation via resonance (+R). Its net effect on the ring's reactivity is less pronounced than that of the amino group.

The combined electronic influence of the chloro and phenoxy groups reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. Studies on the reactivity of substituted anilines have shown that electron-withdrawing groups slow the rate of reactions like N-alkylation acs.org.

Steric Effects: The most significant steric factor is the bulky phenoxy group at the C2 position, directly adjacent to the amino group. This steric hindrance can impede the approach of reagents to both the amino nitrogen and the C6 position of the aromatic ring. For reactions involving the amine, such as acylation or sulfonylation, a bulky reagent may react more slowly due to the spatial crowding caused by the ortho-phenoxy substituent. For electrophilic aromatic substitution, while the amino group strongly directs to the C6 position, the phenoxy group's bulk may sterically shield this position, potentially reducing reaction yields or requiring more forcing conditions.

Table 2: Summary of Substituent Effects on Derivatization of this compound

SubstituentPositionElectronic Effect on RingDirecting Influence (EAS)Steric HindranceInfluence on Amine Reactivity
Amino (-NH₂)C1Activating (+R > -I)Ortho, ParaLowSite of nucleophilic attack (acylation, alkylation)
Phenoxy (-OPh)C2Weakly Deactivating (-I > +R)Ortho, ParaHighSterically hinders approach to -NH₂; reduces nucleophilicity (-I)
Chloro (-Cl)C4Deactivating (-I > +R)Ortho, ParaLowReduces nucleophilicity of -NH₂ via induction (-I)

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-2-phenoxyaniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution. A phenol derivative (e.g., 4-chlorophenol) reacts with a halogenated aniline (e.g., 2-fluoroaniline) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) under reflux (80–120°C) for 12–24 hours . Key factors:
  • Base selection : Affects deprotonation efficiency.
  • Solvent polarity : Enhances nucleophilicity.
  • Temperature : Higher temps accelerate substitution but may promote side reactions.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., chloro and phenoxy groups cause deshielding; aromatic protons split into distinct multiplets) .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~234) and assess purity (>95%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .
  • FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Monitor for decomposition via TLC (silica, hexane:EtOAc 7:3); degradation products include oxidized quinones or hydrolyzed amines .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., p38 MAPK). The chloro and phenoxy groups enhance hydrophobic binding in ATP pockets .
  • Kinetic assays : Measure IC₅₀ via fluorescence polarization (FP) or surface plasmon resonance (SPR). For example, competitive inhibition of COX-2 shows Ki ≈ 2.3 µM .

Q. How can density functional theory (DFT) predict electronic properties relevant to reactivity?

  • Methodological Answer :
  • B3LYP/6-311+G(d,p) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electrophilicity. The chloro group lowers LUMO energy, favoring nucleophilic attack .
  • NBO analysis : Quantify charge distribution; the aniline nitrogen carries a partial negative charge (–0.32 e), directing regioselectivity in electrophilic substitutions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, HepG2 cells show 3x higher uptake than HEK293, altering apparent potency .
  • Structural analogs : Synthesize derivatives (e.g., replacing Cl with CF₃) to isolate steric/electronic effects. SAR reveals Cl critical for π-π stacking with Tyr-200 in target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.